Superior Lipophilicity over Regioisomer and Mono-Analog
The lipophilicity of 3-(Difluoromethyl)-5-ethenylpyridine, as measured by its calculated LogP, is significantly higher than that of its 2,5-regioisomer and its non-vinyl-substituted analog. This difference directly influences membrane permeability and in vivo distribution potential, a critical parameter in early-stage drug discovery [1].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.6622 |
| Comparator Or Baseline | 2-(Difluoromethyl)-5-ethenylpyridine (Regioisomer): LogP = 2.0383; 3-(Difluoromethyl)pyridine: LogP = 2.0192 |
| Quantified Difference | ΔLogP = +0.62 to +0.64 log units, representing a >4-fold increase in lipophilicity over the comparators. |
| Conditions | Calculated property data from commercial vendor technical datasheets (Leyan, Fluorochem, BocSci) using standard molecular descriptor algorithms [1]. |
Why This Matters
For procurement decisions in a medicinal chemistry campaign, this higher LogP value indicates the potential for improved passive membrane diffusion, a key advantage when optimizing compounds for oral bioavailability or CNS penetration.
- [1] BocSci. (n.d.). 3-(Difluoromethyl)pyridine (CAS 76541-44-1) Product Page. Retrieved from https://buildingblock.bocsci.com/. View Source
